molecular formula C17H36O B3061011 2-Methyl-1-hexadecanol CAS No. 2490-48-4

2-Methyl-1-hexadecanol

Cat. No. B3061011
CAS RN: 2490-48-4
M. Wt: 256.5 g/mol
InChI Key: FCSBKDJGLIURSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-hexadecanol , also known as 2-methylhexadecan-1-ol , is an organic compound with the chemical formula C₁₇H₃₆O . It belongs to the class of fatty alcohols and is characterized by its long hydrocarbon chain and a hydroxyl group at one end. This compound is a colorless, waxy solid at room temperature and has a faint odor. It is sparingly soluble in water but dissolves readily in organic solvents .


Synthesis Analysis

The synthesis of 2-Methyl-1-hexadecanol involves various methods, including reduction of fatty acids or fatty acid esters . For instance, it can be prepared by reducing 2-methylhexadecanoic acid using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) . Additionally, it can be obtained from natural sources like beeswax .


Molecular Structure Analysis

The molecular structure of 2-Methyl-1-hexadecanol consists of a 16-carbon alkyl chain with a methyl group attached to the second carbon atom. The hydroxyl group is located at the terminal carbon. The compound exhibits long-range van der Waals forces due to its extended hydrocarbon chain, affecting its physical properties .


Chemical Reactions Analysis

  • Reduction : The compound can be further reduced to the corresponding alkane .

Scientific Research Applications

Structural Analysis and Interfacial Behavior

  • Structure at Air/Water Interface : Hexadecanol isomers, including 2-methyl-1-hexadecanol, exhibit unique structural and 2D phase behaviors when adsorbed to the air/water interface. Surface-pressure isotherms and vibrational sum frequency spectroscopy reveal details about the molecular structure and orientation within monolayer films. Specifically, 2-methyl-1-hexadecanol forms compact films with a high degree of conformational order (S. Can, Deesha D Mago, R. Walker, 2006).

Biochemical Applications

  • Incorporation into Brain Lipids : When administered to rats, 2-methyl-1-hexadecanol is incorporated into the ethanolamine phosphatides of the brain as 1-O-2'-methylhexadecyl glycerol. Its rate of formation in glycerophosphatides is slower compared to natural straight-chain derivatives (N. Chang, T. Muramatsu, H. Schmid, 1973).

Chemistry and Materials Science

  • Interfacial Structure with Polystyrene Films : The interfacial structure of hexadecanol, including variants like 2-methyl-1-hexadecanol, in contact with polystyrene films shows significant differences compared to other alkanes. This is important for understanding interactions at interfaces for material science applications (Guifeng Li, A. Dhinojwala, M. Yeganeh, 2009).

Synthesis and Derivatives

  • Synthesis of Hexadecyl Methylacrylate : Research on the synthesis of hexadecyl methylacrylate using hexadecanol as a raw material shows the potential for creating valuable esters for industrial applications (W. Jing, 2004).

Isotope Studies and Metabolic Engineering

  • Oxygen Source in Glycerolipids : Isotope studies involving hexadecanol demonstrate its role in the biosynthesis of O-alkyl lipids, providing insights into metabolic pathways in biological systems (F. Snyder, W. T. Rainey, M. Blank, W. Christie, 1970).
  • Improvement in Hexadecanol Production : Metabolic engineering of yeast to produce 1-hexadecanol highlights the potential for biotechnological production of fatty alcohols, an important component in various industries (Xueyang Feng, J. Lian, Huimin Zhao, 2015).

Environmental and Industrial Applications

Future Directions

: NIST Chemistry WebBook : ChemSpider

properties

IUPAC Name

2-methylhexadecan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(2)16-18/h17-18H,3-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSBKDJGLIURSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70947791
Record name 2-Methylhexadecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70947791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-hexadecanol

CAS RN

2490-48-4, 68526-87-4
Record name 2-Methyl-1-hexadecanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002490484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alcohols, C14-18-iso-, C16-rich
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068526874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alcohols, C14-18-iso-, C16-rich
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methylhexadecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70947791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
201
Citations
I Fischer, W Meissner, ŁP Haliński… - … Systematics and Ecology, 2020 - Elsevier
Fatty acid and alcohol components of preen oil were determined in three gull species that belong to two systematic genera: herring gull Larus argentatus, common gull Larus canus and …
Number of citations: 4 www.sciencedirect.com
S Vikhe, S Nirmal - Journal of ethnopharmacology, 2018 - Elsevier
Ethnopharmacological relevance Seed kernel of the plant Ceasalpinia bonducella Linn (Caesalpiniacaeae) are used for the treatment of asthma in folk medicine and ancient books. …
Number of citations: 17 www.sciencedirect.com
PD Khandagale, AV Puri - Journal of Drug Delivery and Therapeutics, 2019 - jddtonline.info
Objective: The study was planned to investigate the antiasthmatic activity of C. bonducella seeds by means of various in-vitro and in-vivo animal models. Methods: In the present study, …
Number of citations: 5 www.jddtonline.info
O Matthew, A James, I Akogwu, T Fabunmi… - Journal of Medical …, 2021 - researchgate.net
… Phenols, spermine, 2, 5dimethylfuran and 2-methyl-1-hexadecanol were all identified. These compounds are known to have antioxidant property which may be responsible for the …
Number of citations: 1 www.researchgate.net
L Hong, H Altorfer - Journal of pharmaceutical and biomedical analysis, 2003 - Elsevier
… 2-methyl-1-hexadecanol and 2-methyl-1-octadecanol are the compounds of low toxicity. Although low molecular weight aldehydes, eg, formaldehyde and acetaldehyde, have sharp, …
Number of citations: 3 www.sciencedirect.com
J Sun, R Chang, H Zhang - Chemistry of natural compounds, 2011 - Springer
… -3-O-β-D-galactopyranoside (3), 2″E-quercetin-3-O-β-D-(6″″-O-[3″(4′″-hydroxyphenyl) propylene acyl]) glucopyranoside (4), gallic acid (5), and 2-methyl-1-hexadecanol (6) …
Number of citations: 13 link.springer.com
R Ríos-Reina, MP Segura-Borrego… - Food Research …, 2019 - Elsevier
… Moreover, 1-octen-3-ol and 2-methyl-1-hexadecanol, ethyl 3-ethoxypropanoate and camphene also appeared to be more related to VMM PDO than to the other two PDOs, due to their …
Number of citations: 29 www.sciencedirect.com
K Li, SJ Li, ZY Zhou, HZ Yao, Y Zhou… - Zhongguo Zhong yao …, 2019 - europepmc.org
… The n-hexadeconic acid and 2-methyl-1-hexadecanol were detected only at the stress of 15 d,while menthone was detected at the stress of 30 d and45 d. Drought stress affected the …
Number of citations: 6 europepmc.org
P Cao, C Liu, K Liu - Frontiers of Agriculture in China, 2007 - Springer
The effect of different degrees of drought stress on the aromatic constituents and their relative contents in fresh leaves of Lingtou Dancong tea plants was studied in this paper. The …
Number of citations: 22 link.springer.com
HM El-Naggar, AM Shehata, MAA Morsi - In Vitro Cellular & …, 2023 - Springer
… C 18 H 34 O 2 ), in addition to other important compounds, such as 13-heptadecyn-1-ol, 9,12-octadecadienoic acid, 1-monolinoleoylglycerol trimethylsilyl ether, 2-methyl-1-hexadecanol…
Number of citations: 3 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.